Avoid failures from N-H hydrogen bonding or rigid carbazole analogs. 1-Phenyl-1H-indole (CAS 16096-33-6) solves these issues:
SMolecule supplies this building block with consistent quality for reliable R&D.
1-Phenyl-1H-indole (CAS: 16096-33-6) is an N-arylated heterocyclic building block widely utilized in organic electronics, materials science, and pharmaceutical synthesis. By replacing the active N-H bond of unsubstituted indole with a phenyl group, this compound eliminates intermolecular hydrogen bonding while extending the π-conjugated system . This structural modification fundamentally alters its electronic profile, lowering the highest occupied molecular orbital (HOMO) compared to N-alkyl indoles, and enhancing its thermal stability for vacuum deposition processes [1]. Furthermore, the steric twist between the indole core and the N-phenyl ring disrupts crystal packing, resulting in a low melting point (60–62 °C) that ensures excellent solubility in non-polar organic solvents . These baseline attributes make 1-phenyl-1H-indole a highly sought-after precursor for hole transport materials (HTMs), through-space charge-transfer (TSCT) radical emitters, and regioselective C-H functionalization workflows.
Procuring a generic analog—such as unsubstituted indole, 1-methyl-1H-indole, or N-phenylcarbazole—often leads to critical failures in downstream applications. Unsubstituted indole possesses a reactive N-H bond that interferes with transition-metal catalysis and limits solubility in non-polar casting solvents due to hydrogen bonding. While 1-methyl-1H-indole resolves the hydrogen bonding issue, its N-alkyl group provides stronger electron-donating characteristics and lower thermal stability, which can shift emission spectra unfavorably and cause premature degradation in high-temperature OLED fabrication [1]. Conversely, substituting with N-phenylcarbazole introduces excessive structural rigidity; the fused six-membered rings of carbazole increase steric bulk and elevate the melting point (>90 °C), thereby reducing solubility for solution-processed films and increasing conformational strain in sterically crowded donor-acceptor architectures. Furthermore, relying on N-directing groups like pyridyl alters the fundamental regioselectivity of the core during functionalization [2]. Consequently, 1-phenyl-1H-indole is uniquely required when a balance of moderate electron-donating strength, high thermal stability, and low steric hindrance is essential.
In the design of through-space charge-transfer (TSCT) radicals for OLEDs, the choice of the donor moiety directly impacts device stability. When 1-phenyl-1H-indole (PID) is utilized as the donor, the resulting radical exhibits a high thermal decomposition temperature (Td ≈ 340 °C) [1]. Compared to the widely used carbazole (CZP) donor, the five-membered pyrrole ring of the indole core is less bulky than the fused six-membered rings of carbazole. This reduced steric bulk relieves intramolecular hindrance, lowers conformational energy, and significantly enhances the overall electrochemical and thermal stability of the emitter [1].
| Evidence Dimension | Thermal decomposition and steric strain |
| Target Compound Data | 1-Phenyl-1H-indole donor (Td ≈ 340 °C, low steric bulk) |
| Comparator Or Baseline | Carbazole donor (higher steric bulk, higher conformational energy) |
| Quantified Difference | Maintains ~340 °C Td while confirming structural planarity in the N-heterocycle region |
| Conditions | Single-crystal X-ray diffraction and thermogravimetric analysis (TGA) of TSCT radicals |
High thermal stability and low conformational strain are mandatory for preventing material degradation during high-temperature vacuum deposition in OLED manufacturing.
The N-phenyl substitution on the indole core provides a weaker electron-donating character compared to extended aromatic amines or carbazole derivatives. In comparative photophysical studies of TSCT radicals, the PID-based radical demonstrated an emission maximum at 609 nm, which is measurably blue-shifted relative to its carbazole (CZP) counterpart [1]. This blue shift confirms that the weaker electron-donating nature of 1-phenyl-1H-indole increases the TSCT excited-state energy. Furthermore, computational analysis reveals a pronounced singly occupied molecular orbital to highest occupied molecular orbital (SOMO-HOMO) inversion [1].
| Evidence Dimension | Photoluminescence emission wavelength |
| Target Compound Data | 1-Phenyl-1H-indole donor (Emission max: 609 nm) |
| Comparator Or Baseline | Carbazole donor (Red-shifted emission >609 nm) |
| Quantified Difference | Measurable blue-shift indicating higher excited-state energy |
| Conditions | Photoluminescence spectroscopy in cyclohexane solution |
Precise control over the HOMO level and excited-state energy allows engineers to tune emission colors and optimize charge injection in luminescent devices.
In advanced synthetic workflows, the N-substituent dictates the regioselectivity of C-H functionalization. During Rh(III)-catalyzed trifluoromethylthiolation, N-(pyridin-2-yl)indole acts as a directing group, forcing functionalization exclusively at the C2 position via a C-H activation pathway [1]. In contrast, 1-phenyl-1H-indole lacks this coordinating ability and acts via a Lewis acid-catalyzed pathway, resulting in exclusive functionalization at the C3 position [1]. This stark contrast allows chemists to use 1-phenyl-1H-indole as a reliable substrate for generating C3-derivatives without the interference of C2-directed pathways.
| Evidence Dimension | Regioselectivity of functionalization |
| Target Compound Data | 1-Phenyl-1H-indole (Exclusive C3 functionalization) |
| Comparator Or Baseline | N-(pyridin-2-yl)indole (Exclusive C2 functionalization) |
| Quantified Difference | 100% shift in regioselectivity from C2 to C3 based on the N-substituent |
| Conditions | Rh(III)-catalyzed trifluoromethylthiolation |
Predictable regioselectivity eliminates the need for complex protection/deprotection steps, streamlining the procurement of precursors for pharmaceutical libraries.
The physical state of a precursor dictates its processability in both synthesis and materials formulation. 1-Phenyl-1H-indole features a low melting point of 60–62 °C. While unsubstituted indole melts at a similar range (52–54 °C), its solubility is restricted by strong N-H hydrogen bonding. Conversely, N-phenylcarbazole, a common alternative in optoelectronics, has a significantly higher melting point (93–96 °C) due to its rigid, fully fused tricyclic structure. The steric twist of the N-phenyl ring in 1-phenyl-1H-indole disrupts crystal packing while eliminating hydrogen bonding, ensuring superior solubility in non-polar organic solvents .
| Evidence Dimension | Melting point and crystal packing |
| Target Compound Data | 1-Phenyl-1H-indole (Tm: 60–62 °C, no H-bonding) |
| Comparator Or Baseline | N-Phenylcarbazole (Tm: 93–96 °C) |
| Quantified Difference | >30 °C reduction in melting point compared to carbazole analogs |
| Conditions | Standard atmospheric pressure phase characterization |
A lower melting point and absence of hydrogen bonding translate to rapid dissolution and uniform film formation during spin-casting of organic electronic layers.
Due to its high thermal decomposition temperature (~340 °C) and reduced steric bulk compared to carbazole, 1-phenyl-1H-indole is the optimal donor moiety for synthesizing through-space charge-transfer (TSCT) radicals. This ensures the resulting emitters survive vacuum deposition processes and maintain stable, blue-shifted emission profiles[1].
The compound's low melting point (60–62 °C) and lack of intermolecular hydrogen bonding make it an ideal building block for solution-processed hole transport materials (HTMs). It offers superior solubility in casting solvents compared to rigid N-phenylcarbazole analogs, enabling the formation of highly uniform, defect-free amorphous films .
In pharmaceutical and agrochemical discovery, 1-phenyl-1H-indole serves as a critical precursor for generating C3-functionalized libraries. Because the N-phenyl group acts as a non-coordinating substituent, it forces electrophilic or Lewis acid-catalyzed reactions (such as trifluoromethylthiolation) exclusively to the C3 position, avoiding the C2-directed pathways seen with N-pyridyl or N-pyrimidyl indoles [2].
Irritant